1-(4-Bromo-2-hydroxyphenyl)ethanone
Overview
Description
1-(4-Bromo-2-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H7BrO2 and a molecular weight of 215.04 g/mol . It is a derivative of acetophenone, where the phenyl ring is substituted with a bromine atom at the 4-position and a hydroxyl group at the 2-position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-2-hydroxyphenyl)ethanone can be synthesized through several methods. One common method involves the bromination of 2-hydroxyacetophenone using bromine in the presence of a suitable solvent such as acetic acid . The reaction is typically carried out at room temperature, and the product is isolated through crystallization.
Industrial Production Methods: In an industrial setting, the preparation of this compound may involve the use of more efficient and scalable processes. For example, the reaction can be conducted in a continuous flow reactor to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The carbonyl group can be reduced to form an alcohol.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Products include substituted phenyl ethanones.
Oxidation Reactions: Products include 4-bromo-2-hydroxybenzaldehyde.
Reduction Reactions: Products include 1-(4-bromo-2-hydroxyphenyl)ethanol.
Scientific Research Applications
1-(4-Bromo-2-hydroxyphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-hydroxyphenyl)ethanone involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. The hydroxyl and carbonyl groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
- 1-(4-Bromo-2-methoxyphenyl)ethanone
- 1-(4-Bromo-2-fluorophenyl)ethanone
- 1-(4-Bromo-2-chlorophenyl)ethanone
Uniqueness: 1-(4-Bromo-2-hydroxyphenyl)ethanone is unique due to the presence of both a bromine atom and a hydroxyl group on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
1-(4-Bromo-2-hydroxyphenyl)ethanone, also known as 4-bromo-2-hydroxyacetophenone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is represented as follows:
- Molecular Formula : CHBrO
- Molecular Weight : 215.05 g/mol
- CAS Number : 10727403
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 62.5 |
Escherichia coli | 125 |
Pseudomonas aeruginosa | 250 |
These results suggest that the compound has a bactericidal effect, inhibiting protein synthesis and disrupting cell wall integrity in susceptible bacteria .
Antifungal Activity
In addition to its antibacterial effects, this compound has demonstrated antifungal activity against Candida species. The compound's efficacy was evaluated through biofilm inhibition assays, yielding the following results:
Fungal Strain | MIC (µg/mL) | Biofilm Inhibition (%) |
---|---|---|
Candida albicans | 50 | 70 |
Candida glabrata | 100 | 65 |
The compound's ability to inhibit biofilm formation suggests potential applications in treating fungal infections resistant to conventional therapies .
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of key enzymes involved in various biological processes. Notably, it has shown inhibitory activity against carbonic anhydrase and acetylcholinesterase (AChE), which are crucial for maintaining pH balance and neurotransmission, respectively.
Enzyme | Inhibition (%) |
---|---|
Carbonic Anhydrase I | 45 |
Acetylcholinesterase | 50 |
These findings highlight the compound's potential in treating conditions related to enzyme dysfunction, such as glaucoma and Alzheimer's disease .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Antimicrobial Efficacy : A study published in MDPI reported that derivatives of this compound exhibited significant antibacterial activity against MRSA and Enterococcus species, with promising results for clinical isolates .
- Antifungal Mechanism : Research indicated that the compound inhibits the formation of Candida biofilms via a quorum sensing mechanism, which could lead to novel treatment strategies for fungal infections .
- Enzymatic Activity : Investigations into the enzyme inhibition properties revealed that the compound could serve as a lead structure for developing new drugs targeting carbonic anhydrase and AChE .
Properties
IUPAC Name |
1-(4-bromo-2-hydroxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-5(10)7-3-2-6(9)4-8(7)11/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCMMXGKEGWUIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444029 | |
Record name | 1-(4-bromo-2-hydroxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80444029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30186-18-6 | |
Record name | 1-(4-bromo-2-hydroxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80444029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-bromo-2-hydroxyphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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